4-nitro-1-sodio-1H-imidazole

Aqueous solubility Formulation science Synthetic chemistry

4-Nitro-1-sodio-1H-imidazole (CAS 58031-81-5; synonym: 4-nitro-1H-imidazole sodium salt) is the pre-formed sodium salt of 4-nitroimidazole, belonging to the nitroimidazole class of heterocyclic compounds. Its molecular formula is C₃H₄N₃NaO₂ with a molecular weight of 137.07 g/mol.

Molecular Formula C3H2N3NaO2
Molecular Weight 135.06 g/mol
Cat. No. B8094212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-1-sodio-1H-imidazole
Molecular FormulaC3H2N3NaO2
Molecular Weight135.06 g/mol
Structural Identifiers
SMILESC1=C(N=C[N-]1)[N+](=O)[O-].[Na+]
InChIInChI=1S/C3H2N3O2.Na/c7-6(8)3-1-4-2-5-3;/h1-2H;/q-1;+1
InChIKeyNNTRLBKYKITKPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-1-sodio-1H-imidazole (CAS 58031-81-5): Physicochemical Identity and Procurement-Relevant Profile


4-Nitro-1-sodio-1H-imidazole (CAS 58031-81-5; synonym: 4-nitro-1H-imidazole sodium salt) is the pre-formed sodium salt of 4-nitroimidazole, belonging to the nitroimidazole class of heterocyclic compounds. Its molecular formula is C₃H₄N₃NaO₂ with a molecular weight of 137.07 g/mol [1]. The compound exists as a crystalline solid with a boiling point of 237 °C at 760 mmHg and a flash point of 97.1 °C . It is freely soluble in water but insoluble in ethanol, a solubility profile that fundamentally distinguishes it from its neutral free-base counterpart 4-nitroimidazole (CAS 3034-38-6), which is only slightly soluble in water (0.40 g/L at 20 °C) . The IUPAC name sodium 5-nitro-1,2-dihydroimidazol-3-ide reflects its anionic imidazolate character with sodium as the counterion, positioning it as a pre-ionized nucleophilic synthon for N-functionalization reactions [1].

Why 4-Nitro-1-sodio-1H-imidazole Cannot Be Replaced by Generic Nitroimidazole Analogs in Synthesis and Formulation


In the nitroimidazole family, positional isomerism of the nitro group (2-, 4-, or 5-position) and the ionization state of the imidazole N–H profoundly alter three properties that are decisive for both synthetic utility and biological behavior: aqueous solubility, one-electron reduction potential, and regiochemical outcome of N-functionalization reactions. The free base 4-nitroimidazole is only slightly soluble in water (0.40 g/L) , whereas 2-nitroimidazole is practically water-insoluble ; the sodium salt form (4-nitro-1-sodio-1H-imidazole) is freely soluble in water [1]. At the redox level, the one-electron reduction potential (E₁⁷) of 4-nitroimidazole is ≤ −527 mV, substantially more negative than both 2-nitroimidazole (−398 mV) and 5-nitroimidazole (−486 mV) congeners [2]. In N-alkylation and N-glycosylation reactions, the free imidazole (pKa ≈ 8.31) requires exogenous base for deprotonation and often yields mixtures of N1/N3 regioisomers; the pre-ionized sodium salt circumvents this and directs the regiochemical course [3]. These three factors—solubility, redox potential, and regiochemical control—mean that substituting the sodium salt with a free-base nitroimidazole or a differently positioned isomer will alter reaction outcomes, compromise aqueous processability, and change biological or electrochemical performance in a quantifiable manner.

Quantitative Differentiation Evidence for 4-Nitro-1-sodio-1H-imidazole Against Closest Analogs and Alternatives


Aqueous Solubility: Sodium Salt vs. Free Base 4-Nitroimidazole — A >250-Fold Differential

The sodium salt form of 4-nitroimidazole is freely soluble in water per vendor specification, whereas the free base 4-nitroimidazole (CAS 3034-38-6) exhibits a quantitatively measured aqueous solubility of only 0.40 g/L at 20 °C (approximately 3.54 mM) . The term 'freely soluble' as defined by pharmacopoeial standards corresponds to a solubility exceeding 100 mg/mL, representing an enhancement of at least 250-fold relative to the free base [1]. For further context, 2-nitroimidazole (azomycin, CAS 527-73-1) is classified as insoluble in water , while 5-nitroimidazole shares similarly poor aqueous solubility. This solubility differential is a direct consequence of the ionic sodium imidazolate structure, which confers full ionization in aqueous media independent of pH.

Aqueous solubility Formulation science Synthetic chemistry

One-Electron Reduction Potential (E₁⁷): 4-Nitroimidazole as the Weakest Oxidant Among Positional Isomers

The one-electron reduction potential at pH 7 (E₁⁷) measured by pulse radiolysis provides a quantitative rank order of electron affinity across nitroimidazole positional isomers. For the 4-nitroimidazole scaffold (unsubstituted), the E₁⁷ value is ≤ −527 mV vs. NHE (±10 mV) [1]. This is 129 mV more negative than the representative 2-nitroimidazole 1-(2-hydroxyethyl)-2-nitroimidazole (−398 mV) and 41 mV more negative than the 5-nitroimidazole analog 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (−486 mV) [1]. The most positive 2-nitroimidazole congener measured in the series, 5-formyl-1-methyl-2-nitroimidazole, reaches −243 mV—representing a 284 mV span across the entire nitroimidazole E₁⁷ range [1]. A more negative E₁⁷ value indicates that 4-nitroimidazoles are weaker oxidants and are reduced less readily under biological conditions; this has been independently confirmed by cyclic voltammetry studies showing that 4-nitroimidazoles exhibit more negative reduction potentials than 5-nitroimidazoles under aqueous biological conditions, correlating with their lack of direct antimicrobial activity [2].

Electrochemistry Radiosensitization Redox biology

Regioselective N-Functionalization: Sodium Salt Enables Directed Glycosylation to the 5-Nitroimidazole Isomer

In the synthesis of nucleoside analogues from 4(5)-nitroimidazole precursors, the choice of ionization state directly determines the regiochemical outcome of N-glycosylation. When the free base 4(5)-nitroimidazole is alkylated under standard conditions, mixtures of N1- and N3-substituted regioisomers are typically obtained due to the tautomeric equilibrium between the 4-nitro and 5-nitro forms and the ambident nucleophilicity of the imidazolate anion [1]. By employing the pre-formed sodium salt of 4-nitroimidazole (i.e., 4-nitro-1-sodio-1H-imidazole), the coupling of a chlorosugar to the imidazole ring can be directed to yield a maximum of the desired 5-nitroimidazole isomer product [1]. This regiochemical control arises because the sodium imidazolate fixes the negative charge at N1, making N1 the predominant nucleophilic site and suppressing N3 attack. The sodium-salt glycosylation methodology has been validated in broader nucleoside chemistry: regiospecific coupling of heterocycle sodium salts with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride in binary solvent mixtures affords 2′-deoxynucleoside derivatives with defined N9 (purine) or N1 (imidazole) regiochemistry while also diminishing chlorosugar anomerization [2].

Nucleoside synthesis Regioselective alkylation Glycosylation chemistry

Direct Use as Reagent in Nimorazole Industrial Synthesis: Sodium Salt Route vs. Free Base + Base Route

The sodium salt of 4(5)-nitroimidazole is explicitly employed as a direct reagent in the industrial synthesis of nimorazole (N-2-morpholinoethyl-5-nitroimidazole), a clinically used hypoxic radiosensitizer for head and neck cancer. In the published synthetic scheme (Scheme 34), the sodium salt of nitroimidazole is reacted under dry toluene reflux to effect N-alkylation, representing step (A)(ii) of the process [1]. An alternative route using the free nitroimidazole with potassium carbonate as base in toluene at reflux yields nimorazole at 99% purity after methanol crystallization [2]. The patent literature further corroborates that the sodium salt of 4(5)-nitroimidazole reacts with chlorohydrin derivatives in aprotic media to produce N-substituted nitroimidazole pharmaceutical intermediates [3]. Additionally, the sodium salt of the closely related 2-methyl-4-nitroimidazole is used to prepare nitrefazole, an aldehyde dehydrogenase inhibitor, via reaction with 4-fluoronitrobenzene [4]. These documented industrial precedents establish the sodium salt form as a standard starting material in nitroimidazole pharmaceutical manufacturing.

Pharmaceutical process chemistry Nimorazole synthesis Industrial intermediate

Pre-Ionized State vs. pH-Dependent Deprotonation: pKa Differential and Synthetic Readiness

The nucleophilic reactivity of the imidazole nitrogen toward alkylating and acylating agents depends on its deprotonation state. The free base 4-nitroimidazole has a predicted pKa of 8.31 ± 0.10 , meaning that at neutral pH only a small fraction (~5%) of molecules exist as the nucleophilic imidazolate anion. Full deprotonation requires either a pH above ~10.3 or the addition of a strong base such as NaH, KOtBu, or DBU. By contrast, the sodium salt 4-nitro-1-sodio-1H-imidazole is supplied in the fully ionized imidazolate form, ready for immediate nucleophilic displacement without any pH adjustment or exogenous base addition [1]. The pKa difference between 4-nitroimidazole (8.31) and 2-nitroimidazole (8.72 ± 0.10) is modest (~0.4 log units), indicating that within the free-base nitroimidazole family, the degree of spontaneous ionization at any given pH is roughly comparable; the sodium salt therefore offers a step-change in reactivity rather than an incremental adjustment. This pre-ionization is particularly consequential in aprotic solvents where base solubility can be limiting.

Nucleophilic reactivity Ionization state Reaction design

Optimal Procurement and Application Scenarios for 4-Nitro-1-sodio-1H-imidazole Based on Quantitative Differentiation Evidence


Aqueous-Phase N-Functionalization Reactions Requiring High Solubility and Pre-Ionized Nucleophile

When synthetic protocols require N-alkylation, N-arylation, or N-glycosylation of the 4-nitroimidazole scaffold in aqueous or mixed aqueous-organic solvent systems, 4-nitro-1-sodio-1H-imidazole is the form of choice. Its freely soluble nature (≥100 mg/mL in water) [1] eliminates the solubility bottleneck of the free base (0.40 g/L) , enabling homogeneous reaction conditions at synthetically useful concentrations. The pre-ionized imidazolate anion reacts without requiring exogenous base, and the fixed negative charge at N1 directs regioselectivity toward the 5-nitroimidazole (N1-substituted) isomer in glycosylation and alkylation reactions [2]. This scenario is directly relevant to nucleoside analogue synthesis, where the sodium salt has been used to couple chlorosugars to the nitroimidazole core with defined regiochemistry [2].

Industrial Manufacture of 1-Substituted-4-nitroimidazole Pharmaceutical Intermediates

For process chemistry teams manufacturing nimorazole, nitrefazole, or related 1-substituted-4-nitroimidazole drug substances, the sodium salt form is a documented starting material in published synthetic routes. Scheme 34 for nimorazole synthesis explicitly uses the sodium salt of nitroimidazole under dry toluene reflux for N-alkylation [3]. The Indian patent for nimorazole preparation also describes using the sodium salt of 4(5)-nitroimidazole to react with chlorohydrin derivatives [4]. Procuring the pre-formed sodium salt streamlines the process by avoiding a separate salt-formation unit operation, reducing processing steps and associated quality control burden in GMP manufacturing environments.

Electrochemical Studies and Redox-Controlled Probe Development Exploiting Uniquely Negative E₁⁷

Research programs investigating structure–activity relationships of nitroimidazole reduction, or developing electrochemical sensors and hypoxia-selective probes, benefit from the distinct redox profile of the 4-nitroimidazole scaffold. With an E₁⁷ value of ≤ −527 mV—at least 41 mV more negative than 5-nitroimidazoles and 129 mV more negative than 2-nitroimidazoles [5]—the 4-nitro isomer serves as the weakest oxidant in the nitroimidazole family. This property makes it an ideal negative-control scaffold in bioreduction studies and a candidate for applications where premature reductive activation must be avoided. The sodium salt form ensures aqueous solubility for electrochemical measurements under physiologically relevant conditions, overcoming the solubility limitations that have historically complicated cyclic voltammetry studies of neutral 4-nitroimidazoles [6].

Synthesis of 4-Nitroimidazole-Derived Antitubercular Agent Intermediates Under Anhydrous Conditions

The US patent literature identifies 1-substituted-4-nitroimidazole compounds as key intermediates for antitubercular agents [7]. In these synthetic sequences, the sodium salt form of 4-nitroimidazole can serve as a direct nucleophilic partner for substitution reactions under strictly anhydrous conditions, where the free base would require addition of a strong, often poorly soluble base. The boiling point of the sodium salt (237 °C at 760 mmHg) and its solid physical form facilitate handling, storage, and precise stoichiometric dispensing in multi-step synthetic campaigns at both laboratory and pilot scale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-nitro-1-sodio-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.